molecular formula C11H16Cl2N2O3 B2662686 (3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1392212-96-2

(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No. B2662686
CAS RN: 1392212-96-2
M. Wt: 295.16
InChI Key: AQMHCRQCANKFFA-DBEJOZALSA-N
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Description

“(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2O3 and a molecular weight of 295.16 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.16 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on hydroxytrichloropicolinic acids, closely related to pyridine derivatives, emphasizes the use of NMR analysis for structural verification. The one-bond chlorine-isotope effect in 13C NMR spectra provides a powerful tool for identifying chlorinated carbons, highlighting the compound's utility in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Antibacterial and Antimicrobial Applications

  • Pyridonecarboxylic acids, including those with pyrrolidine structures, have shown significant antibacterial activity. A study synthesizing analogs of this compound family found several to be more active than existing antibiotics, highlighting their potential in developing new antibacterial treatments (Egawa et al., 1984).

Catalytic Activity

  • The synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from related pyridine carboxylic acids demonstrated these compounds' ability to form stable complexes with Cu(II) ions. These complexes have been used as catalysts in addition reactions, showcasing the compound's relevance in catalytic chemistry (Drabina et al., 2010).

Supramolecular Chemistry

  • The study of supramolecular adducts involving pyridine and carboxylic acids demonstrates the compound's utility in understanding and designing complex molecular assemblies. These adducts, characterized by XRD, IR, and elemental analysis, contribute significantly to the field of crystal engineering and supramolecular chemistry (Fang et al., 2020).

Anticancer Potential

  • Research on potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from hydroxy and aminopyridines, indicates the therapeutic potential of pyridine derivatives. These compounds have been evaluated for their effects on cell proliferation and survival in cancer models, suggesting avenues for developing novel anticancer treatments (Temple et al., 1983).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. As this compound is used for research purposes , its mechanism of action would depend on the specific context of the research.

Safety and Hazards

The safety data sheet (SDS) for this compound would provide information on its hazards, handling, storage, and disposal. According to the available information, this compound has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. As it is used for research purposes , it could be investigated for various scientific and technological applications.

properties

IUPAC Name

(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHCRQCANKFFA-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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